molecular formula C9H11ClN2S B15122637 4-(3-Chloropyridin-4-yl)thiomorpholine

4-(3-Chloropyridin-4-yl)thiomorpholine

Cat. No.: B15122637
M. Wt: 214.72 g/mol
InChI Key: OEDHRSOVNDCFFF-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-4-yl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-4-yl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chloropyridine under specific conditions. One common method includes:

    Reactants: Thiomorpholine and 3-chloropyridine.

    Catalysts: Often, a base such as potassium carbonate is used.

    Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Chloropyridin-4-yl)thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-4-yl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloropyridin-3-yl)thiomorpholine
  • 4-(2-Chloropyridin-5-yl)thiomorpholine
  • 4-(3-Bromopyridin-4-yl)thiomorpholine

Uniqueness

4-(3-Chloropyridin-4-yl)thiomorpholine is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

4-(3-chloropyridin-4-yl)thiomorpholine

InChI

InChI=1S/C9H11ClN2S/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2

InChI Key

OEDHRSOVNDCFFF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=NC=C2)Cl

Origin of Product

United States

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